

## BMS-561392 formate biological activity

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Compound of Interest

Compound Name: BMS-561392 formate

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An In-Depth Technical Guide to the Biological Activity of BMS-561392

## Core Compound: BMS-561392 (DPC 333)

#### Introduction

BMS-561392, also known as DPC 333, is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic processing and release of soluble Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[2][3] Developed by Bristol-Myers Squibb, BMS-561392 was investigated for the potential treatment of conditions characterized by TNF-α overproduction, such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[4] Despite promising preclinical data, its clinical development was halted.[5] This guide provides a detailed overview of its biological activity, mechanism of action, and the experimental protocols used for its characterization.

#### Mechanism of Action

The primary mechanism of action of BMS-561392 is the direct inhibition of the TACE/ADAM17 enzyme.[1] TACE is a membrane-bound zinc-dependent metalloproteinase that cleaves the extracellular domain of various cell surface proteins, a process known as "shedding".[2] Its most prominent substrate is the 26 kDa transmembrane precursor of TNF- $\alpha$  (pro-TNF- $\alpha$ ).[2] By cleaving pro-TNF- $\alpha$ , TACE releases the soluble 17 kDa mature TNF- $\alpha$ , which is a potent mediator of inflammatory responses.[2]



BMS-561392 acts by binding to the active site of TACE, preventing it from processing pro-TNF- $\alpha$  and other substrates. This leads to a significant reduction in the levels of soluble TNF- $\alpha$ , thereby mitigating downstream inflammatory signaling cascades.

# **Quantitative Biological Activity Data**

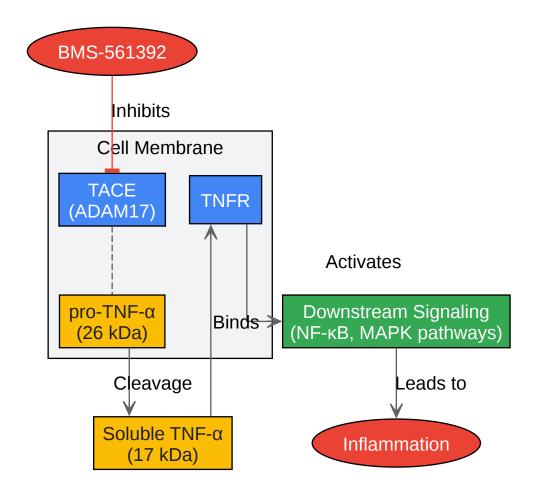
The potency and selectivity of BMS-561392 have been quantified in various in vitro assays. The data below summarizes its inhibitory activity.

Target	Assay Type	Value	Reference
TACE (ADAM17)	Enzyme Inhibition	IC50: 0.20 nM	[5]
Selectivity	Enzyme Inhibition	>100-fold over other MMPs	[5]

# **Signaling Pathway Inhibition**

BMS-561392 primarily interferes with the TNF- $\alpha$  signaling pathway by preventing the generation of its soluble, active form. The diagram below illustrates the canonical TNF- $\alpha$  signaling cascade and the point of inhibition by BMS-561392.





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Caption: Inhibition of TNF- $\alpha$  signaling by BMS-561392.

### **Experimental Protocols**

The characterization of BMS-561392 involved several key in vitro and in vivo experiments.

- 1. TACE Enzymatic Activity Assay
- Objective: To determine the direct inhibitory effect of BMS-561392 on TACE enzyme activity.
- Methodology: A fluorogenic assay is typically used.[6]
  - Reagents: Recombinant human TACE enzyme, a fluorogenic peptide substrate for TACE, assay buffer, and BMS-561392 at various concentrations.
  - Procedure:

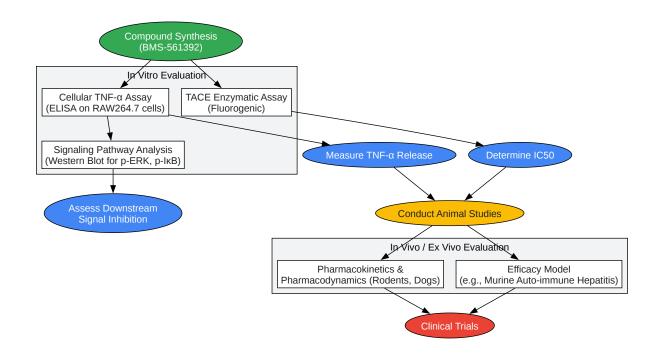


- The TACE enzyme is pre-incubated with varying concentrations of BMS-561392 in an appropriate assay buffer.
- The fluorogenic substrate is added to initiate the enzymatic reaction. This substrate is a peptide containing a fluorophore and a quencher. When intact, the quencher suppresses the fluorescence.
- Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
- Fluorescence is monitored over time using a plate reader.
- Data Analysis: The rate of increase in fluorescence is proportional to TACE activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- 2. Cellular TNF-α Release Assay
- Objective: To measure the ability of BMS-561392 to inhibit the release of TNF- $\alpha$  from cells.
- Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on stimulated immune cells, such as RAW264.7 macrophages.[6]
  - Cell Culture: RAW264.7 cells are cultured in appropriate media.
  - Procedure:
    - Cells are seeded in multi-well plates and allowed to adhere.
    - The cells are pre-treated with different concentrations of BMS-561392 for a specified period.
    - Inflammatory stimulation is induced using an agent like Lipopolysaccharide (LPS).[6]
    - After incubation, the cell culture supernatant is collected.
    - The concentration of soluble TNF-α in the supernatant is quantified using a standard sandwich ELISA kit.

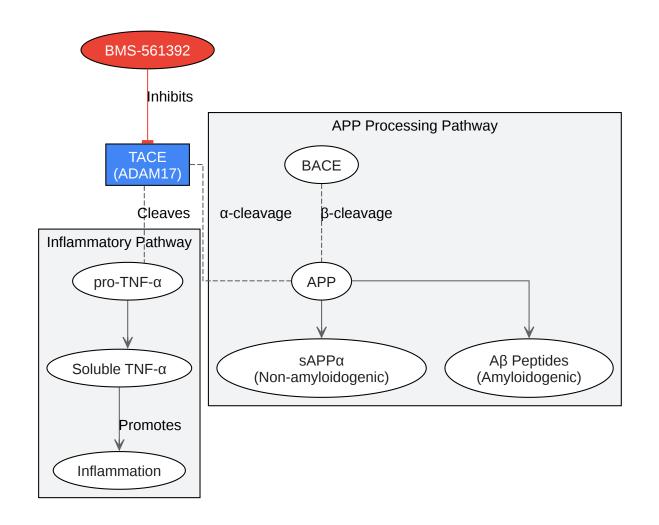


- Data Analysis: The amount of TNF-α detected is compared between treated and untreated samples to determine the dose-dependent inhibitory effect of the compound.
- 3. Western Blot for Signaling Proteins
- Objective: To assess the impact of TACE inhibition on downstream signaling pathways.
- Methodology: Western blotting is used to detect the phosphorylation status of key signaling proteins like IkB and ERK.[6]
  - Procedure:
    - Cells (e.g., RAW264.7) are treated as described in the cellular TNF-α release assay (stimulation with or without inhibitor).
    - After treatment, cell lysates are prepared.
    - Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
    - Proteins are transferred to a membrane (e.g., PVDF).
    - The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-IκB, p-ERK) and total protein as a loading control.
    - Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
  - Data Analysis: Band intensities are quantified to determine the relative change in protein phosphorylation upon treatment.[6]









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